molecular formula C21H21NO6 B119000 (+)-小檗碱 CAS No. 29617-43-4

(+)-小檗碱

货号 B119000
CAS 编号: 29617-43-4
分子量: 383.4 g/mol
InChI 键: JZUTXVTYJDCMDU-RBUKOAKNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(+)-Hydrastine is an alkaloid that is extracted from the root of the goldenseal plant (Hydrastis canadensis). It has been widely studied for its potential therapeutic applications due to its unique chemical structure and physiological effects. In

科学研究应用

1. GABAA 受体的拮抗剂

(+)-小檗碱是哺乳动物 GABAA 受体的强效竞争性拮抗剂。它已显示出比双叶草碱强两倍的小鼠惊厥作用,并且是小檗碱敏感 GABAA 受体的选择性拮抗剂。这使其与神经过程的研究和神经疾病的潜在治疗相关 (Huang 和 Johnston,1990)

2. 微生物转化

已经探索了加美紫堇的活性成分 (−)-β-小檗碱的微生物转化。用多孔栓菌的发酵液处理小檗碱产生了新的生物碱 (1S)-羟基小檗碱。这项研究对于了解小檗碱的代谢途径和潜在治疗应用具有重要意义 (Herath、Ferreira 和 Khan,2003)

3. 药代动力学和代谢

已经对小檗碱的药代动力学和代谢进行了研究,特别是在人类口服后。小檗碱经历快速而广泛的 I 期和 II 期代谢,并鉴定了各种代谢物。了解这些代谢途径对其潜在治疗用途至关重要 (Gupta 等人,2015)

4. 抗肿瘤潜力

研究表明,(-)-β-小檗碱可以抑制人肺腺癌细胞的增殖和侵袭。它抑制 p21 活化激酶 4 (PAK4) 的激酶活性,导致癌细胞的细胞周期停滞和早期凋亡。这表明其作为新型 PAK4 抑制剂和肺癌治疗策略的潜力 (Guo 等人,2016)

5. 与其他生物碱的比较研究

小檗碱与双叶草碱和阿德鲁明等其他生物碱的比较研究揭示了它们在药理作用上的相似性和差异,特别是在其惊厥、心脏抑制和兴奋作用方面。此类研究有助于了解小檗碱的特定药理学特征 (Welch 和 Henderson,1934)

6. 生物合成研究

小檗碱和相关生物碱的生物合成一直是研究的主题。例如,已经发现小檗碱和黄连素专门衍生自酪氨酸分子,从而深入了解植物的代谢途径 (Gear 和 Spenser,1963)

7. 抗菌活性

加美紫堇提取物及其分离出的主要生物碱,包括 β-小檗碱,已显示出对各种微生物菌株的抗菌活性。这支持了加美紫堇在抗菌治疗中的传统用途 (Scazzocchio 等人,2001)

属性

IUPAC Name

(3R)-6,7-dimethoxy-3-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUTXVTYJDCMDU-RBUKOAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045611
Record name (1S,9R)-beta-Hydrastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29617-43-4, 118-08-1
Record name (1S,9R)-beta-Hydrastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrastine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Hydrastine
Reactant of Route 2
Reactant of Route 2
(+)-Hydrastine
Reactant of Route 3
Reactant of Route 3
(+)-Hydrastine
Reactant of Route 4
(+)-Hydrastine
Reactant of Route 5
(+)-Hydrastine
Reactant of Route 6
(+)-Hydrastine

Q & A

Q1: How does (+)-Hydrastine exert its effects on the cellular level?

A1: (+)-Hydrastine has been shown to interact with various cellular targets, including calcium channels. Studies using rat pheochromocytoma PC12 cells demonstrated that (+)-Hydrastine inhibits dopamine release and calcium influx stimulated by high potassium levels, suggesting an interaction with voltage-gated calcium channels. Furthermore, (+)-Hydrastine also inhibited caffeine-induced increases in intracellular calcium, indicating potential effects on intracellular calcium stores. []

Q2: Does (+)-Hydrastine influence neurotransmitter levels?

A2: Research suggests that (+)-Hydrastine can modulate dopamine levels. In PC12 cells, (+)-Hydrastine was found to reduce the basal intracellular calcium concentration, which can subsequently impact dopamine release. [] Additionally, (+)-Hydrastine was found to inhibit the L-DOPA-induced increase in dopamine content in PC12 cells, possibly through its interaction with the enzyme aromatic L-amino acid decarboxylase (AADC), responsible for dopamine synthesis. []

Q3: What is the molecular formula and weight of (+)-Hydrastine?

A3: The molecular formula of (+)-Hydrastine is C21H21NO6 and its molecular weight is 383.4 g/mol. []

Q4: Are there any spectroscopic data available to characterize (+)-Hydrastine?

A4: Yes, various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, have been extensively used to elucidate the structure of (+)-Hydrastine. [, , , ]

Q5: Is there information available about the stability of (+)-Hydrastine under various storage conditions?

A5: While specific studies on the stability of (+)-Hydrastine under various conditions are limited in the provided research, it's important to note that alkaloids, in general, can be sensitive to light, temperature, and pH. Proper storage conditions, such as cool, dark, and dry environments, are generally recommended for alkaloid-containing materials to minimize potential degradation. [, ]

Q6: What is known about the absorption, distribution, metabolism, and excretion of (+)-Hydrastine in humans?

A6: A study investigating the pharmacokinetics of (+)-Hydrastine in humans following a single oral dose of a goldenseal supplement (containing 78 mg of hydrastine) revealed a maximum serum concentration (Cmax) of 225 ± 100 ng/ml achieved at a Tmax of 1.5 ± 0.3 hours. The elimination half-life was determined to be 4.8 ± 1.4 hours. These findings suggest that (+)-Hydrastine is absorbed relatively quickly after oral administration. []

Q7: What metabolites of (+)-Hydrastine have been identified, and do they possess any pharmacological activity?

A7: (+)-Hydrastine undergoes extensive phase I and phase II metabolism. Identified metabolic transformations include reduction, O-demethylation, N-demethylation, hydroxylation, aromatization, lactone hydrolysis, and dehydrogenation. Phase II metabolism primarily involves glucuronide and sulfate conjugation. The pharmacological activity of these metabolites requires further investigation. [, ]

Q8: What in vitro studies have been conducted to investigate the biological activity of (+)-Hydrastine?

A8: Numerous in vitro studies have been conducted, demonstrating the diverse biological activities of (+)-Hydrastine. For instance, (+)-Hydrastine has shown antifungal activity against various plant pathogenic fungi. [] It also demonstrated inhibitory effects on dopamine release and calcium influx in PC12 cells, indicating potential neurological effects. []

Q9: Has (+)-Hydrastine been investigated in animal models or clinical trials for specific therapeutic applications?

A9: While the provided research lacks specific details about (+)-Hydrastine's investigation in clinical trials, preclinical studies using animal models and cell-based assays form the foundation for potential future clinical evaluation. The selection of appropriate animal models and the translation of preclinical findings to human clinical trials are crucial steps in drug development. [, , ]

Q10: What is known about the toxicity profile and potential adverse effects of (+)-Hydrastine?

A10: It's essential to approach the use of potent alkaloids like (+)-Hydrastine with caution. While traditional use suggests a long history, comprehensive toxicity studies are crucial for understanding potential adverse effects, especially with long-term use. [, , ]

Q11: What analytical techniques are commonly employed for the detection and quantification of (+)-Hydrastine in plant materials and biological samples?

A11: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying (+)-Hydrastine in goldenseal root powder and dietary supplements. [, , ] This method offers high sensitivity and selectivity for separating and quantifying (+)-Hydrastine from other compounds present in complex matrices.

Q12: Are there any specific considerations for developing a robust analytical method for (+)-Hydrastine analysis?

A12: Method validation is critical for ensuring the reliability and accuracy of analytical data. This involves evaluating parameters like linearity, precision, accuracy, limit of detection, limit of quantification, and specificity. The development of a robust analytical method for (+)-Hydrastine analysis should consider factors like extraction efficiency, potential interference from other plant constituents, and the stability of (+)-Hydrastine during sample preparation and analysis. [, ]

Q13: Are there any known alternatives or substitutes for (+)-Hydrastine in its various applications?

A13: While (+)-Hydrastine possesses unique pharmacological properties, other alkaloids, both natural and synthetic, might offer similar therapeutic benefits. Exploring these alternatives could lead to the discovery of compounds with improved efficacy, safety profiles, or pharmacokinetic properties. []

Q14: What is the historical context and significance of (+)-Hydrastine in traditional medicine?

A14: (+)-Hydrastine, as a key constituent of goldenseal, has a rich history of use in traditional medicine, particularly by Native Americans, for various ailments, including digestive issues and skin conditions. [, , , ] Understanding its historical context can provide valuable insights into its potential therapeutic benefits and guide future research directions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。